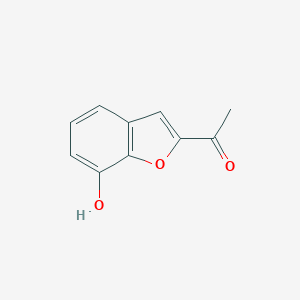

2-Acetyl-7-hydroxybenzofuran

Overview

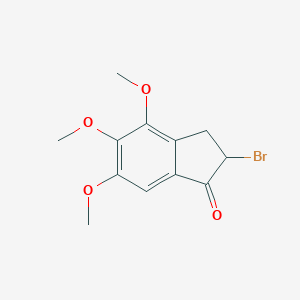

Description

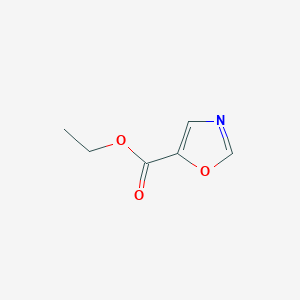

2-Acetyl-7-hydroxybenzofuran (2-AHBF) is a naturally occurring compound found in various plants and fungi. It is a phenolic derivative of benzofuran, which is a type of heterocyclic compound. 2-AHBF has been studied extensively for its potential applications in the fields of medicine, biochemistry and pharmacology.

Scientific Research Applications

Antidiabetic and Anti-inflammatory Properties : Compounds similar to 2-Acetyl-7-hydroxybenzofuran, like 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, have shown potential as anti-diabetic agents by targeting alpha-glucosidase, PTP1B, and beta-secretase. They also possess anti-inflammatory properties, particularly against cyclooxygenase (Mphahlele et al., 2020).

Anti-Estrogen Breast Cancer Agents : Derivatives like 3-acyl-5-hydroxybenzofuran have demonstrated potential as anti-estrogen breast cancer agents. One compound in particular showed notable antiproliferative activity against MCF-7 cells, a type of breast cancer cell line (Xiao-yan Li et al., 2013).

Broad Pharmacological Activities : 2-aryl-3-ethoxy-carbonyl-5-hydroxybenzofurans exhibit a range of activities including antifungal, antibacterial, beta-adrenoblocking, and psychotropic properties. This makes them potentially valuable in various pharmaceutical applications (Zotova et al., 2004).

Anti-Cancer Properties : Microwave-assisted synthesis of certain 3-acyl-5-hydroxybenzofuran compounds has revealed potential anti-breast cancer activity, with specific compounds demonstrating significant activity against cancer cell lines (He et al., 2013).

Pan-HDAC Inhibitors for Cancer Treatment : 4-hydroxybenzoic acid derivatives related to this compound have shown promise as pan-HDAC inhibitors with anticancer properties. They increase protein acetylation levels and trigger apoptosis without affecting the viability of normal cells (Seidel et al., 2014).

Antibacterial and Antifungal Activities : Compounds like cicerfuran and related 2-arylbenzofurans and stilbenes have exhibited antibacterial and antifungal activities against a range of bacteria and fungi, with cicerfuran showing particularly low minimum inhibitory concentrations (MICs) (Aslam et al., 2009).

Inhibitory Effects Against Cholinesterases : Novel carbamates based on furobenzofuran and methanobenzodioxepine have shown potent inhibitory effects against acetyl- and butyrylcholinesterase. These enzymes are targets for treating diseases like Alzheimer's, indicating potential therapeutic applications (Luo et al., 2005).

Synthetic Methodology and Optimization : Research has also focused on improving the synthesis of these compounds. For instance, an optimized process for 6-hydroxybenzofuran synthesis has been developed that is safe, cost-effective, environmentally benign, and scalable (Song et al., 2016).

Safety and Hazards

When handling 2-Acetyl-7-hydroxybenzofuran, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

This compound belongs to the class of benzofuran compounds, which are known to have diverse pharmacological activities .

Mode of Action

Benzofuran compounds, in general, are known to interact with various biological targets, leading to a range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds are known to have strong biological activities, which suggest that they may have significant molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetyl-7-hydroxybenzofuran . These factors can include pH, temperature, and the presence of other substances that can interact with the compound.

Biochemical Analysis

Biochemical Properties

Benzofuran compounds, to which 2-Acetyl-7-hydroxybenzofuran belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the benzofuran compound .

Cellular Effects

Many benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzofuran compounds can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .

properties

IUPAC Name |

1-(7-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIVIHCUSKDPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344242 | |

| Record name | 2-Acetyl-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40020-87-9 | |

| Record name | 2-Acetyl-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the regioselective condensation reaction involving 2-Acetyl-7-hydroxybenzofuran in the synthesis of (S)-(-)-Befunolol hydrochloride?

A1: The paper "AN EFFICIENT SYNTHESIS OF (S)-(-)-BEFUNOLOL HYDROCHLORIDE INVOLVING THE REGIOSELECTIVE CONDENSATION OF (R)-GLYCIDOL AND this compound" [] describes a novel synthetic route for (S)-(-)-Befunolol hydrochloride, a beta-blocker drug. The research highlights the use of this compound as a key starting material. The regioselective condensation reaction with (R)-glycidol is crucial as it dictates the stereochemistry and ultimately the pharmacological activity of the final product, (S)-(-)-Befunolol hydrochloride. This controlled reaction pathway allows for a more efficient and potentially cost-effective synthesis compared to previous methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)

![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)

![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)